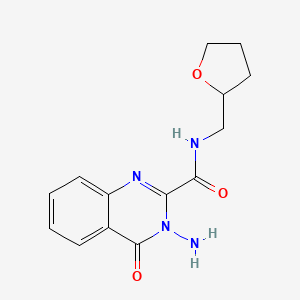

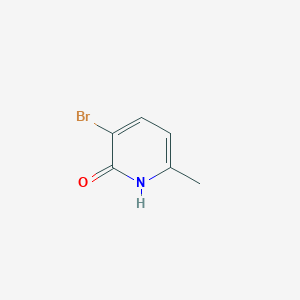

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide is a derivative of quinazoline, a bicyclic aromatic compound that is a part of a broader class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antiallergy properties as indicated by the research on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various routes. One such method involves the cyclization of N-(2-aminobenzoyl)amino acids with formic acid or nitrous acid to yield (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids . This method demonstrates the versatility in synthesizing quinazoline derivatives by reacting 2H-3,1-benzoxazine-2,4(1H)-diones with glycine esters, followed by cyclization and hydrolysis to obtain the desired compounds .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms at the 1 and 3 positions of the quinazoline ring. Substituents at various positions on the quinazoline ring can significantly influence the biological activity of these compounds. For instance, the presence of a carboxylic acid moiety at the 2 position has been found to afford optimal potency in antiallergy agents .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical transformations. The condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations, can yield a series of compounds with varying substituents and biological activities . These reactions are crucial for the development of new therapeutic agents with improved efficacy and specificity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For example, the presence of ester groups can enhance oral absorption of antiallergy agents . Additionally, the use of quinolinecarboxaldehyde derivatives as fluorogenic derivatization reagents for the analysis of amino acids and catecholamines indicates the reactivity of these compounds under specific conditions, such as optimal pH and temperature . The sensitivity of these methods, with detection limits in the nanomolar to attomolar range, underscores the importance of understanding the physical and chemical properties of quinazoline derivatives for analytical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

A study by Süsse and Johne (1985) described a synthesis route for quinazoline derivatives, which may relate to the chemical reactivity of compounds like 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide (Süsse & Johne, 1985). The study emphasized the cyclization of N-(2-aminobenzoyl)amino acids, a process potentially relevant to the synthesis of this compound.

Antitumor Potential

The design and synthesis of water-soluble analogs of CB30865, a quinazolin-4-one-based antitumor agent, was reported by Bavetsias et al. (2002). This research is significant as it highlights the potential of quinazoline derivatives in cancer treatment, indicating a possible application area for 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide (Bavetsias et al., 2002).

Anticancer Activity

A 2006 study by Abdel-Rahman focused on the reactivity of 3-amino-3H-quinazolin-4-one derivatives towards various reagents, leading to the production of compounds with selective anticancer activity. This study underscores the potential of quinazoline derivatives, like the one , in developing anticancer agents (Abdel-Rahman, 2006).

Photophysical Properties

Novanna, Kannadasan, and Shanmugam (2020) explored the microwave-assisted synthesis and photophysical properties of quinazoline derivatives, which could be relevant for the study of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide. Their research indicates the potential of these compounds in photonics and materials science (Novanna, Kannadasan, & Shanmugam, 2020).

Antibacterial and Antitubercular Agents

Research by Sulthana M.T, Chitra, and Alagarsamy in 2019 demonstrated the synthesis of quinazoline derivatives with significant antimicrobial, antitubercular, and anti-HIV activities. This suggests the potential use of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide in developing new antimicrobial agents (Sulthana M.T, Chitra, & Alagarsamy, 2019).

Eigenschaften

IUPAC Name |

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSBOACMCUBSMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380246 |

Source

|

| Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

CAS RN |

646497-34-9 |

Source

|

| Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)